1-(2-Iodobenzyl)-4-methylpiperazine
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Overview
Description
1-(2-Iodobenzyl)-4-methylpiperazine is an organic compound that belongs to the class of piperazines It is characterized by the presence of an iodophenyl group attached to a piperazine ring
Preparation Methods
The synthesis of 1-(2-Iodobenzyl)-4-methylpiperazine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-iodobenzyl chloride and 4-methylpiperazine.
Reaction Conditions: The reaction is usually carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like acetonitrile. The reaction mixture is heated to facilitate the nucleophilic substitution reaction.
Purification: After the reaction is complete, the product is purified using techniques like column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency.
Chemical Reactions Analysis
1-(2-Iodobenzyl)-4-methylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.
Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Iodobenzyl)-4-methylpiperazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Iodobenzyl)-4-methylpiperazine involves its interaction with specific molecular targets. The iodophenyl group can interact with biological molecules, leading to various biochemical effects. The piperazine ring may also play a role in modulating the compound’s activity. The exact pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
1-(2-Iodobenzyl)-4-methylpiperazine can be compared with other similar compounds, such as:
1-(4-Iodophenyl)-4-methylpiperazine: This compound has a similar structure but differs in the position of the iodophenyl group.
2-[1-[(4-Iodophenyl)methyl]piperidin-4-yl]-N-methylethanamine: Another related compound with a different piperidine ring structure.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties.
Properties
IUPAC Name |
1-[(2-iodophenyl)methyl]-4-methylpiperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17IN2/c1-14-6-8-15(9-7-14)10-11-4-2-3-5-12(11)13/h2-5H,6-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSNIZBDTYYAXLY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=CC=C2I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17IN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40576193 |
Source
|
Record name | 1-[(2-Iodophenyl)methyl]-4-methylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40576193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
156333-97-0 |
Source
|
Record name | 1-[(2-Iodophenyl)methyl]-4-methylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40576193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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